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Introduction
Pivalaldehyde (IUPAC name: 2,2-dimethylpropanal) is an organic compound characterized by a

bulky tert-butyl group attached to the aldehyde functional group.[1][2][3] This unique structural

feature, specifically the steric hindrance it imposes and the absence of α-hydrogens, dictates a

reactivity profile that diverges significantly from that of other aliphatic aldehydes.[2][4][5] This

distinct behavior makes pivalaldehyde an invaluable reagent and intermediate in sophisticated

organic synthesis, particularly in the pharmaceutical and agrochemical industries where precise

control over reaction pathways is paramount.[1][2][6][7] This guide provides an in-depth

exploration of the core principles governing its reactivity, supported by experimental data and

procedural outlines.

Core Reactivity Principles
The chemical behavior of pivalaldehyde is predominantly governed by two key structural

characteristics: the lack of α-hydrogens and the significant steric bulk of the tert-butyl group.

Consequence of Lacking α-Hydrogens: Inability to Form
Enolates
A fundamental reaction pathway for many aldehydes and ketones is the formation of an enolate

ion through the deprotonation of an α-hydrogen in the presence of a base.[8][9][10] This
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enolate is a key nucleophilic intermediate in reactions such as the aldol condensation.[9][11]

[12] Pivalaldehyde, having no α-hydrogens, cannot form an enolate.[4][5] This inability

completely precludes its participation in self-condensation aldol reactions, a defining

characteristic of its unique reactivity.[13][14][15]

The divergent pathways of an enolizable aldehyde versus pivalaldehyde are illustrated below.

Aldehyde with α-Hydrogen (e.g., Acetaldehyde)
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(CH₃)₃CCHO
No Enolate Formation+ Base

Cannizzaro Reaction Products
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Figure 1: Divergent reactivity based on the presence of α-hydrogens.

The Cannizzaro Reaction: A Signature
Disproportionation
In the presence of a strong base, non-enolizable aldehydes like pivalaldehyde undergo a

characteristic redox disproportionation known as the Cannizzaro reaction.[13][16] In this

process, two molecules of the aldehyde react to produce one molecule of the corresponding

primary alcohol and one molecule of the carboxylic acid salt.[5][13][15] The reaction is typically

conducted with concentrated sodium or potassium hydroxide.[5]

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of

one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to
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the carbonyl carbon of a second aldehyde molecule, effecting a simultaneous oxidation and

reduction.[13][14][17]

Pivalaldehyde
(Molecule 1)

Tetrahedral Intermediate

Nucleophilic Attack

OH⁻

Pivalic Acid

Reforms C=O

Neopentyl Alkoxide

Hydride Transfer (H⁻)

Pivalaldehyde
(Molecule 2)

Proton Transfer

Pivalate Anion Neopentyl Alcohol

Click to download full resolution via product page

Figure 2: Mechanism of the Cannizzaro reaction with pivalaldehyde.

A synthetically useful variant is the crossed Cannizzaro reaction, where an expensive aldehyde

is reduced in high yield by using an inexpensive sacrificial aldehyde, typically formaldehyde,

which is preferentially oxidized to formate.[13][14][15][16]

Steric Hindrance Effects on Reactivity
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The bulky tert-butyl group creates significant steric congestion around the carbonyl carbon,

influencing the approach of nucleophiles.[2][18]

Nucleophilic Addition (e.g., Grignard Reaction): While pivalaldehyde reacts with Grignard

reagents to form secondary alcohols, the reaction rate can be slower compared to less

hindered aldehydes.[19][20][21] With very bulky nucleophiles, side reactions such as

reduction may compete with addition.[19]

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes.[22][23]

The steric bulk of pivalaldehyde can influence the stereochemical outcome (E/Z selectivity)

of the alkene product, as it affects the formation and decomposition of the oxaphosphetane

intermediate.[22][24]

Crotylation Reactions: Pivalaldehyde exhibits unique diastereoselectivity in certain reactions.

For instance, in multicomponent crotylation reactions, it consistently yields the syn product, a

behavior attributed to an SN1-type reaction mechanism involving a carboxenium ion

intermediate.[6] This is distinct from less hindered aldehydes like acetaldehyde.[6]

Data Presentation
Physical and Chemical Properties

Property Value

Synonyms 2,2-Dimethylpropanal, Trimethylacetaldehyde

CAS Number 630-19-3[1][3]

Molecular Formula C₅H₁₀O[1][3]

Molecular Weight 86.13 g/mol [3]

Appearance Colorless liquid[1]

Odor Pungent, distinctive[1][25]

Boiling Point 75 °C

Density 0.793 g/mL

Solubility Soluble in water, alcohol, and ether[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/pivaldehyde-modern-chemical-manufacturing-zt
https://en.wikipedia.org/wiki/Oxymercuration_reaction
https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
https://commonorganicchemistry.com/Rxn_Pages/Grignard/Grignard_Index.htm
https://www.chemguide.co.uk/organicprops/carbonyls/grignard.html
https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/20-4-the-wittig-reaction/
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://www.chemicalbook.com/article/pivaldehyde-applications-and-safety.htm
https://www.chemicalbook.com/article/pivaldehyde-applications-and-safety.htm
https://cymitquimica.com/cas/630-19-3/
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalaldehyde
https://cymitquimica.com/cas/630-19-3/
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Pivalaldehyde
https://cymitquimica.com/cas/630-19-3/
https://cymitquimica.com/cas/630-19-3/
https://www.guidechem.com/encyclopedia/pivaldehyde-dic6256.html
https://cymitquimica.com/cas/630-19-3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Reaction Outcomes
Reaction Acetaldehyde (Enolizable)

Pivalaldehyde (Non-
Enolizable)

Aldol Reaction (Base)
Forms β-hydroxy aldehyde

(aldol addition product).[9]
No reaction.

Cannizzaro Reaction (Conc.

Base)

Undergoes aldol reaction

preferentially.

Forms neopentyl alcohol and

pivalic acid.[4][5]

Haloform Reaction
Positive (forms iodoform with

I₂/NaOH).
Negative.

Kinetic Data
The reactivity of pivalaldehyde has been studied in various contexts, including atmospheric

chemistry. The rate coefficients for its reaction with chlorine atoms have been determined, with

the primary pathway being the abstraction of the aldehydic hydrogen.[26]

Reaction Rate Coefficient (cm³ molecule⁻¹ s⁻¹)

Pivalaldehyde + Cl (1.2 ± 0.2) × 10⁻¹⁰[27]

Experimental Protocols
The Cannizzaro reaction is the quintessential experiment to demonstrate the unique reactivity

of pivalaldehyde.

Protocol: The Cannizzaro Reaction of Pivalaldehyde
Objective: To perform a base-induced disproportionation of pivalaldehyde to synthesize

neopentyl alcohol and pivalic acid.

Reagents:

Pivalaldehyde (2,2-dimethylpropanal)

Potassium hydroxide (KOH), solid
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Methanol

Deionized water

Diethyl ether (or Dichloromethane)

Concentrated Hydrochloric Acid (HCl)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

Round-bottom flask (50 mL or 100 mL)

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Separatory funnel

Beakers and Erlenmeyer flasks

Büchner funnel and filter flask

Rotary evaporator (optional)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve a concentrated amount of potassium

hydroxide in a minimal amount of water, followed by the addition of methanol. To this stirring

solution, add pivalaldehyde. Equip the flask with a reflux condenser.

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for

approximately 1-2 hours. During this time, the aldehyde will disproportionate.

Workup - Separation:
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Cool the reaction mixture to room temperature. Dilute the mixture with water.

Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with

diethyl ether or dichloromethane to separate the neopentyl alcohol (which will move to the

organic layer).[17][28]

Combine the organic extracts. The remaining aqueous layer contains the potassium

pivalate salt.

Isolation of Neopentyl Alcohol (Organic Layer):

Wash the combined organic layers with a saturated sodium bicarbonate solution to

remove any residual acid.[28]

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Remove the solvent using a rotary evaporator or by simple distillation to yield the crude

neopentyl alcohol.

Isolation of Pivalic Acid (Aqueous Layer):

Cool the aqueous layer from the separatory funnel in an ice bath.

Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the

solution is strongly acidic (check with pH paper). Pivalic acid will precipitate as a white

solid.[17]

Collect the solid pivalic acid by vacuum filtration using a Büchner funnel.

Wash the solid with a small amount of cold water and allow it to dry.

Purification and Characterization:

The crude neopentyl alcohol can be purified by distillation.
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The crude pivalic acid can be purified by recrystallization from a suitable solvent (e.g., water

or ethanol-water mixture).

Characterize the products using techniques such as melting point, boiling point, IR

spectroscopy, and NMR spectroscopy.
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Figure 3: Experimental workflow for the Cannizzaro reaction of pivalaldehyde.
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Conclusion
The reactivity of the tert-butyl aldehyde group is a classic illustration of how steric and

electronic effects dictate chemical behavior. Its inability to enolize channels it away from

common aldehyde reactions like the aldol condensation and towards the distinctive Cannizzaro

disproportionation. This predictable, alternative reactivity, combined with the steric influence of

the tert-butyl moiety, provides organic chemists with a powerful tool for constructing complex

molecules, particularly in the synthesis of pharmaceuticals and other specialty chemicals where

the installation of quaternary carbon centers is desired.[7] A thorough understanding of these

principles is essential for professionals engaged in advanced synthetic design and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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